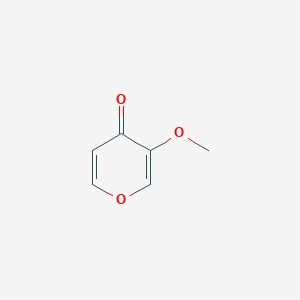

3-Methoxypyran-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-8-6-4-9-3-2-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLONNGPPUOEELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of 3-Methoxypyran-4-one?

Introduction

3-Methoxypyran-4-one, also known as Pyromeconic Acid O-Methyl Ether, is a heterocyclic organic compound belonging to the pyranone class. Its structure, featuring a 4-pyrone ring substituted with a methoxy group at the C3 position, makes it a subject of interest in synthetic organic chemistry and potentially in the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-Methoxypyran-4-one, offering valuable insights for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific molecule, this guide combines computational data with established principles of organic chemistry and comparative analysis with structurally related compounds.

Molecular Structure and Identification

A clear understanding of the molecular identity is paramount for any scientific investigation. The structural and identifying information for 3-Methoxypyran-4-one is summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-methoxypyran-4-one | PubChem[1] |

| Synonyms | 3-Methoxy-4H-pyran-4-one, Pyromeconic Acid O-Methyl Ether | PubChem[1] |

| CAS Number | 1193-64-2 | PubChem[1] |

| Molecular Formula | C₆H₆O₃ | PubChem[1] |

| Molecular Weight | 126.11 g/mol | PubChem[1] |

| Canonical SMILES | COC1=COC=CC1=O | PubChem[1] |

| InChI Key | WLONNGPPUOEELX-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its solubility, absorption, and distribution. The following table summarizes the available computed data for 3-Methoxypyran-4-one.

| Property | Value | Notes | Source |

| Physical State | Predicted to be a solid at room temperature. | Based on related pyranone structures. | N/A |

| Melting Point | No experimental data available. | ||

| Boiling Point | No experimental data available. | ||

| Water Solubility | Predicted to have moderate solubility. | The presence of polar functional groups (ketone, ether, and the pyran ring oxygen) suggests potential for hydrogen bonding with water. | N/A |

| logP (o/w) | 0.3 | This computed value suggests a relatively hydrophilic character. | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | This value is indicative of good potential for membrane permeability. | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] | |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, ether oxygen, and ring oxygen can act as hydrogen bond acceptors. | PubChem[1] |

| Rotatable Bonds | 1 | PubChem[1] |

Chemical Properties and Reactivity

The chemical reactivity of 3-Methoxypyran-4-one is dictated by the functionalities present in its structure: the α,β-unsaturated ketone system within the 4-pyrone ring and the enol ether moiety.

Reactivity of the 4-Pyrone Ring

The 4-pyrone ring is an electron-deficient system, making it susceptible to nucleophilic attack. Key reactive sites include the carbonyl carbon (C4) and the C2 and C6 positions, which are activated by the carbonyl group.

-

Nucleophilic Addition: The carbonyl group at C4 can undergo nucleophilic addition reactions, although the aromatic character of the pyrone ring can reduce its reactivity compared to a simple ketone.

-

Ring-Opening Reactions: Under strong nucleophilic or harsh acidic/basic conditions, the pyrone ring can undergo ring-opening reactions.

-

Electrophilic Substitution: Due to the electron-withdrawing nature of the carbonyl group, electrophilic aromatic substitution on the pyranone ring is generally difficult.

Influence of the Methoxy Group

The methoxy group at the C3 position acts as an electron-donating group through resonance, which can influence the reactivity of the pyrone ring. It increases the electron density at C2 and the carbonyl oxygen.

Potential Chemical Reactions

Based on the reactivity of similar pyranone structures, 3-Methoxypyran-4-one is expected to undergo several types of chemical reactions:

-

Hydrolysis: The enol ether linkage may be susceptible to hydrolysis under acidic conditions to yield 3-hydroxy-4H-pyran-4-one (pyromeconic acid).

-

Electrophilic Attack at the Double Bond: The C5-C6 double bond can potentially react with electrophiles.

-

Reactions at the Carbonyl Group: The carbonyl group can be a site for condensation reactions with active methylene compounds.

Proposed Synthetic Pathway

While specific literature on the synthesis of 3-Methoxypyran-4-one is scarce, a logical and efficient synthetic route can be proposed based on the well-established chemistry of its parent compound, 3-hydroxy-4H-pyran-4-one (pyromeconic acid).

Workflow: Synthesis of 3-Methoxypyran-4-one

Caption: Proposed synthetic workflow for 3-Methoxypyran-4-one via Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

-

Dissolution: Dissolve 3-hydroxy-4H-pyran-4-one (1 equivalent) in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents), to the solution to deprotonate the hydroxyl group, forming the corresponding phenoxide.

-

Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.1-1.5 equivalents), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3-Methoxypyran-4-one.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are the predicted spectral characteristics for 3-Methoxypyran-4-one.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

A singlet for the methoxy protons (-OCH₃) around δ 3.8-4.0 ppm.

-

A doublet for the proton at C2 (adjacent to the ring oxygen) around δ 7.5-7.8 ppm.

-

A doublet for the proton at C6 (adjacent to the carbonyl group) around δ 6.3-6.6 ppm.

-

A doublet of doublets or a triplet for the proton at C5.

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit six distinct signals corresponding to the six carbon atoms in the molecule:

-

A signal for the carbonyl carbon (C4) in the downfield region, around δ 170-180 ppm.

-

Signals for the olefinic carbons (C2, C5, C6) in the range of δ 100-160 ppm.

-

A signal for the carbon bearing the methoxy group (C3) around δ 140-150 ppm.

-

A signal for the methoxy carbon (-OCH₃) around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the functional groups present:

-

A strong absorption band for the C=O stretching of the α,β-unsaturated ketone around 1650-1680 cm⁻¹.

-

Absorption bands for C=C stretching in the aromatic ring around 1500-1600 cm⁻¹.

-

C-O stretching bands for the ether linkages in the region of 1000-1300 cm⁻¹.

-

C-H stretching bands for the aromatic and methyl protons.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 126. Key fragmentation patterns could involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z = 111, or the loss of a formyl radical (•CHO), resulting in a fragment at m/z = 97.

Safety and Handling

As there is no specific safety data sheet (SDS) available for 3-Methoxypyran-4-one, general precautions for handling laboratory chemicals should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

3-Methoxypyran-4-one is a pyranone derivative with potential applications in various fields of chemical research. While experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted physical and chemical properties based on computational data and the established chemistry of related compounds. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for researchers aiming to synthesize and characterize this molecule. As with any chemical, proper safety precautions are essential during handling and experimentation. Further experimental investigation is warranted to validate the predicted properties and explore the full potential of 3-Methoxypyran-4-one.

References

-

PubChem. 3-Methoxypyran-4-one. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Natural Sourcing and Isolation of 3-Methoxy-2-methyl-4H-pyran-4-one

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of 3-Methoxy-2-methyl-4H-pyran-4-one, a naturally occurring pyranone derivative. While the broader class of pyranones is prevalent in nature, this specific methoxy derivative is primarily documented as a metabolite of the fungus Penicillium citrinum. We will delve into its chemical identity, contrast it with structurally similar compounds, and present a detailed, field-proven methodology for its isolation and purification directly from fungal culture. This document outlines the causal logic behind experimental choices, from solvent extraction to multi-stage chromatographic separation, and details the analytical techniques required for structural elucidation and purity confirmation. The protocols described herein are designed as a self-validating system to ensure reproducibility and high-purity yields for research and development applications.

Introduction to 3-Methoxy-2-methyl-4H-pyran-4-one

3-Methoxy-2-methyl-4H-pyran-4-one is a heterocyclic organic compound belonging to the pyranone class.[1] Its structure is closely related to maltol, a well-known flavor compound, differing by the presence of a methoxy group at the C3 position instead of a hydroxyl group.[1] This substitution significantly alters its chemical properties and potential biological activities. While it serves as a valuable building block in organic synthesis, its presence in nature, though limited, makes it a target for natural product chemists.[1] This guide will focus specifically on 3-Methoxy-2-methyl-4H-pyran-4-one (CAS: 4780-14-7), the compound identified in natural sources, and distinguish it from the parent compound 3-Methoxypyran-4-one (CAS: 1193-64-2).

Chemical Identity and Properties

A precise understanding of the physicochemical properties of the target molecule is fundamental to designing effective isolation and purification strategies. The properties of 3-Methoxy-2-methyl-4H-pyran-4-one are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃ | [2] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| CAS Number | 4780-14-7 | [1][2] |

| IUPAC Name | 3-methoxy-2-methylpyran-4-one | [2] |

| Appearance | (Predicted) White to off-white crystalline solid | N/A |

| XLogP3-AA (Lipophilicity) | 0.7 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Topological Polar Surface Area | 35.5 Ų | [1] |

Data sourced from PubChem and other chemical suppliers.[1][2]

Significance and Applications

The interest in 3-Methoxy-2-methyl-4H-pyran-4-one spans several scientific domains:

-

Flavor and Fragrance Industry: Like its analogue maltol, this pyranone possesses a pleasant aroma and is utilized in the production of flavors and fragrances.[1] The chemistry of flavor is a complex field where both volatile and non-volatile compounds contribute to the sensory experience of food.[3][4][5]

-

Organic Synthesis: It serves as a versatile reagent and building block for synthesizing more complex molecules, including potential antibacterial agents against Staphylococcus.[1]

-

Biological Research: The pyranone scaffold is present in many bioactive natural products.[6] 3-Methoxy-2-methyl-4H-pyran-4-one itself has been investigated for potential antimicrobial and antioxidant activities, making it a person of interest in drug discovery programs.[1]

Natural Occurrence

Primary Fungal Source: Penicillium citrinum

The most definitive natural source of 3-Methoxy-2-methyl-4H-pyran-4-one is the filamentous fungus Penicillium citrinum.[1][2] This species is known for producing a diverse array of secondary metabolites. The production of 3-Methoxy-2-methyl-4H-pyran-4-one is a result of the fungus's metabolic processes during fermentation. Isolating compounds from microbial sources is a cornerstone of natural product discovery.[7]

Distinction from Structurally Related Pyranones

It is critical to distinguish 3-Methoxy-2-methyl-4H-pyran-4-one from other naturally occurring pyranones to avoid misidentification.

-

Maltol (3-Hydroxy-2-methyl-4H-pyran-4-one): Found in numerous food sources and known for its caramel-like aroma.[1] It is a direct structural analogue, with a hydroxyl group at C3.

-

Kojic Acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one): A well-known bioactive natural product used in cosmetics for its skin-whitening properties.[6]

-

DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one): An antioxidant compound identified in foods such as dried prunes and onions.[8]

The presence of these related compounds in plant-based materials underscores the importance of rigorous analytical confirmation when investigating potential new sources of 3-Methoxy-2-methyl-4H-pyran-4-one.

Isolation and Purification Methodology

The isolation of a pure compound from a complex biological matrix like a fungal broth is a multi-step process requiring orthogonal separation techniques.[7] The following protocol is a robust, logical workflow designed for this purpose.

Principle of the Isolation Strategy

The overall strategy is based on a sequential fractionation approach. It begins with a non-polar solvent extraction to capture the compound from the aqueous culture filtrate. This is followed by successive chromatographic steps that separate the compound from other metabolites based on polarity and affinity, culminating in a final purification step.

Caption: Workflow for isolating 3-Methoxy-2-methyl-4H-pyran-4-one.

Step-by-Step Experimental Protocol

Step 1: Fermentation of Penicillium citrinum

-

Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a viable culture of P. citrinum.

-

Incubation: Incubate the culture for 14-21 days at 25-28°C with gentle agitation. This stationary phase is often when secondary metabolite production is highest.

-

Rationale: Liquid culture allows for the secretion of extracellular metabolites into the broth, simplifying the initial separation from the fungal biomass.

Step 2: Extraction from Culture Broth

-

Filtration: Separate the fungal mycelium from the culture broth using cheesecloth followed by vacuum filtration.

-

Solvent Selection: Use ethyl acetate for liquid-liquid extraction (LLE) of the filtrate. Given the compound's XLogP of 0.7, it has moderate lipophilicity, making ethyl acetate an ideal solvent for efficient extraction from the aqueous phase.[1]

-

Extraction Procedure: Perform the LLE three times with an equal volume of ethyl acetate to the filtrate. Combine the organic layers.

-

Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

Step 3: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Packing: Slurry pack a glass column with silica gel in hexane.

-

Loading: Adsorb the crude extract onto a small amount of silica gel and dry-load it onto the column.

-

Elution: Elute the column with a step gradient of increasing polarity, starting with hexane and gradually increasing the percentage of ethyl acetate (e.g., 100:0 to 70:30 Hexane:EtOAc).

-

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water. The exact ratio should be optimized based on analytical HPLC runs.

-

Injection: Dissolve the pooled and concentrated fractions from the silica column in methanol, filter, and inject.

-

Detection & Collection: Use a UV detector (e.g., at 280 nm) to monitor elution and collect the peak corresponding to the target compound.

-

Rationale: Using an orthogonal separation technique (normal phase silica followed by reverse-phase HPLC) is crucial for removing closely related impurities.[7]

-

Structural Elucidation and Characterization

Final confirmation of the isolated compound's identity and purity is non-negotiable. A combination of spectroscopic and spectrometric methods should be employed.[9][10][11]

Key Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern, which serves as a chemical fingerprint.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the exact molecular structure, including the position of the methyl and methoxy groups.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present, such as the carbonyl (C=O) and ether (C-O-C) groups.

Expected Spectroscopic Data

| Technique | Expected Features for 3-Methoxy-2-methyl-4H-pyran-4-one |

| MS (EI) | Molecular Ion (M⁺) peak at m/z = 140. Key fragments corresponding to the loss of CH₃, OCH₃, and CO. |

| ¹H NMR | Signals corresponding to the methyl protons, methoxy protons, and two vinyl protons on the pyranone ring. |

| ¹³C NMR | Resonances for 7 distinct carbons, including a carbonyl carbon (~170-180 ppm), olefinic carbons, a methoxy carbon, and a methyl carbon. |

| IR (KBr) | Strong absorption band for the C=O stretch (~1650 cm⁻¹), C-O-C stretching bands, and C=C stretching bands. |

This data is predicted based on the known structure and standard spectroscopic principles.

Purity Assessment

The purity of the final compound should be assessed using a high-resolution quantitative technique.

-

Analytical HPLC-UV: A sharp, symmetrical peak on multiple column types indicates high purity. Quantification can be done via a calibration curve.

-

Quantitative NMR (qNMR): Provides an absolute purity value by comparing the integral of a compound's signal to that of a certified internal standard.

Conclusion

The isolation of 3-Methoxy-2-methyl-4H-pyran-4-one from its natural fungal source, Penicillium citrinum, is a classic exercise in natural product chemistry. The success of this endeavor relies on a systematic approach that combines efficient extraction with orthogonal chromatographic purification techniques. The detailed protocol and analytical framework provided in this guide offer researchers a validated pathway to obtain this valuable pyranone in high purity, enabling further investigation into its biological activities and applications in synthetic and flavor chemistry.

References

- EvitaChem. (n.d.). Buy 3-Methoxy-2-methyl-4H-pyran-4-one (EVT-298393) | 4780-14-7.

-

National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-methyl-4H-pyran-4-one. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxypyran-4-one. PubChem Compound Database. Retrieved from [Link]

-

Pomerantsev, A. L. (2020). Techniques and Methods of Identification. ResearchGate. Retrieved from [Link]

- Ivanova, V., St. Stoyanov, & Markov, P. (2009). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Journal of the University of Chemical Technology and Metallurgy, 44(3), 263-268.

-

Borah, B., Dhar, K., & Chowhan, L. R. (2021). Naturally occurring molecules containing the pyrano[3,2-b]pyran moiety. ResearchGate. Retrieved from [Link]

-

Bucar, F., Wube, A., & Schmid, M. (2013). Natural product isolation--how to get from biological material to pure compounds. Natural Product Reports, 30(4), 525-545. [Link]

- Mphahamele, R., et al. (2015). Detection and Identification of 3, 4- Methylenedioxymethcathinone (Methylone) As an Illicit Drug Using GC-MS, LC-(TOF). International Journal of Innovative Research in Science, Engineering and Technology, 4(7).

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4H-pyran-4-one. PubChem Compound Database. Retrieved from [Link]

-

Gogoľ, D., et al. (2011). Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP). ResearchGate. Retrieved from [Link]

-

Frison, G., et al. (2018). Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as bulk powder from online vendors. Drug Testing and Analysis, 10(2), 372-378. [Link]

-

Fitsev, I. M., et al. (2015). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. ResearchGate. Retrieved from [Link]

- BenchChem. (n.d.). Analytical methods for quantification of 4-[(3- methoxy-2-prop-2- enoxyphenyl)methylamino]-1H-1,2,4-triazole-5.

-

Xuan, T. D., et al. (2017). Isolation and biological activities of 3-hydroxy-4(1H)-pyridone. ResearchGate. Retrieved from [Link]

-

American Chemical Society. (2011, December 6). ChemMatters: Flavor chemistry - The science behind the taste and smell of food [Video]. YouTube. Retrieved from [Link]

- Damodaran, M., & Ramaswamy, R. (1937). Isolation of l-3:4-dihydroxyphenylalanine from the seeds of Mucuna pruriens. Biochemical Journal, 31(12), 2149–2152.

-

Wang, C., et al. (2020). Three new compounds isolated from the whole plants of Salsola collina pall. ResearchGate. Retrieved from [Link]

-

National Agricultural Library. (n.d.). The Chemistry of Flavor: The Flavor Researchers of USDA's Western Regional Research Center. Retrieved from [Link]

-

Culinary Chemistry. (2024, September 19). Chemistry of Flavors Mini-Lecture (19 Minutes) [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Buy 3-Methoxy-2-methyl-4H-pyran-4-one (EVT-298393) | 4780-14-7 [evitachem.com]

- 2. 3-Methoxy-2-methyl-4H-pyran-4-one | C7H8O3 | CID 587693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. The Chemistry of Flavor: The Flavor Researchers of USDA's Western Regional Research Center | National Agricultural Library [nal.usda.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchpublish.com [researchpublish.com]

- 11. Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as bulk powder from online vendors [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Biosynthesis of 3-Methoxypyran-4-one in Fungi

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypyran-4-one and its structural isomers, such as 3-methoxy-2-methyl-4H-pyran-4-one, are pyranone-class natural products with potential applications stemming from their chemical structure. While 3-methoxy-2-methyl-4H-pyran-4-one has been identified as a metabolite of the fungus Penicillium citrinum, its specific biosynthetic pathway has yet to be fully elucidated.[1][2][3] This technical guide synthesizes the current understanding of fungal secondary metabolism to propose a putative biosynthetic pathway for these methoxylated pyranones. We will delve into the likely enzymatic players, precursor molecules, and genetic architecture, providing a scientifically grounded framework for future research and pathway discovery. This document is intended to serve as a foundational resource for researchers aiming to uncover, characterize, and potentially engineer the biosynthesis of this and related compounds.

Introduction: The Pyranone Scaffold and Its Methoxylated Derivatives

The 4-pyranone ring is a common scaffold in a variety of natural products exhibiting diverse biological activities.[4][5][6] Fungi, particularly of the genera Aspergillus and Penicillium, are prolific producers of polyketide-derived secondary metabolites, including many containing a pyranone moiety.[7][8] The addition of functional groups, such as a methoxy group, to this core structure can significantly alter the molecule's chemical properties and biological activity.

While the biosynthesis of some fungal pyranones is well-documented, the pathway leading to 3-methoxypyran-4-one remains uncharacterized. However, the identification of its isomer, 3-methoxy-2-methyl-4H-pyran-4-one, in Penicillium citrinum provides a crucial starting point for investigation.[1][2][3] Fungal secondary metabolite biosynthesis is typically orchestrated by genes organized in biosynthetic gene clusters (BGCs), which often include a core synthase enzyme (e.g., a polyketide synthase) and a suite of tailoring enzymes that modify the initial backbone.[9][10]

This guide will propose a biosynthetic pathway grounded in the established principles of fungal polyketide synthesis, focusing on the key enzymatic steps required to produce a methoxylated pyranone.

Proposed Biosynthetic Pathway of 3-Methoxy-2-methyl-4H-pyran-4-one

Based on the principles of fungal polyketide biosynthesis, we propose a multi-step enzymatic pathway for the synthesis of 3-methoxy-2-methyl-4H-pyran-4-one. This putative pathway involves a core non-reducing polyketide synthase (NR-PKS) and a key tailoring enzyme, an O-methyltransferase.

Step 1: Polyketide Backbone Assembly by a Non-Reducing Polyketide Synthase (NR-PKS)

The biosynthesis is hypothesized to initiate with an iterative Type I NR-PKS.[4][11] This megasynthase would utilize acetyl-CoA as a starter unit and two molecules of malonyl-CoA as extender units to assemble a linear triketide chain covalently attached to the acyl carrier protein (ACP) domain of the PKS.

-

Starter Unit: Acetyl-CoA

-

Extender Units: 2 x Malonyl-CoA

The NR-PKS catalyzes the sequential Claisen condensations, but unlike highly reducing PKSs, it does not reduce the β-keto groups formed after each condensation, leading to a polyketone chain.

Step 2: Cyclization and Release to form a Hydroxylated Pyranone

Following the assembly of the triketide backbone, the PKS is proposed to catalyze an intramolecular cyclization reaction. This is often accomplished by a product template (PT) domain or occurs spontaneously. The cyclization of the triketide intermediate, followed by release from the ACP domain (often catalyzed by a thioesterase domain), would yield a 3-hydroxy-2-methyl-4-pyranone (maltol) core structure.[5][6]

Step 3: O-Methylation by a Tailoring Enzyme

The final and defining step in the proposed pathway is the methylation of the hydroxyl group at the C-3 position. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.[8] This enzyme would specifically recognize the hydroxylated pyranone intermediate and transfer a methyl group from SAM to the oxygen atom, yielding 3-methoxy-2-methyl-4H-pyran-4-one. The genes for such tailoring enzymes are typically located within the same BGC as the core PKS gene.[7][9]

Diagram of the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of 3-methoxy-2-methyl-4H-pyran-4-one.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a multi-faceted experimental approach. Below are key methodologies that can be employed.

Genome Mining and Bioinformatic Analysis of Penicillium citrinum

The first step is to identify the putative BGC responsible for the synthesis of 3-methoxy-2-methyl-4H-pyran-4-one in Penicillium citrinum.

Protocol:

-

Obtain the whole-genome sequence of a Penicillium citrinum strain known to produce the target compound.[12]

-

Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict BGCs within the genome.[13]

-

Screen the predicted BGCs for the presence of a core NR-PKS gene and a co-localized O-methyltransferase gene.

-

Perform phylogenetic analysis of the candidate PKS and O-methyltransferase to compare them with enzymes of known function, which can provide clues about their potential substrates and products.

Gene Knockout and Heterologous Expression

Functional characterization of the candidate genes is essential to confirm their role in the pathway.

Protocol for Gene Knockout (in P. citrinum):

-

Construct a gene deletion cassette containing flanking homologous regions of the target gene (e.g., the NR-PKS or O-methyltransferase) and a selectable marker.

-

Transform P. citrinum protoplasts with the deletion cassette.

-

Select for transformants and confirm gene replacement by PCR and Southern blotting.

-

Analyze the metabolite profile of the knockout mutant using HPLC-MS and compare it to the wild-type strain. The absence of 3-methoxy-2-methyl-4H-pyran-4-one in the mutant would confirm the gene's involvement.

Protocol for Heterologous Expression (in a model host like Aspergillus nidulans):

-

Clone the entire putative BGC or individual candidate genes into an expression vector suitable for the chosen host.

-

Transform the host strain with the expression construct.

-

Cultivate the recombinant strain under inducing conditions.

-

Analyze the culture extract for the production of 3-methoxy-2-methyl-4H-pyran-4-one or its intermediates. Expressing the PKS alone should ideally yield the hydroxylated pyranone, while co-expression with the O-methyltransferase should produce the final methoxylated product.[14]

In Vitro Enzymatic Assays

To definitively characterize the function of the enzymes, in vitro assays with purified proteins are required.

Protocol:

-

Clone the coding sequences of the candidate NR-PKS and O-methyltransferase into a protein expression vector (e.g., for E. coli or yeast).

-

Express and purify the recombinant proteins.

-

For the NR-PKS assay: Provide the purified enzyme with acetyl-CoA, malonyl-CoA, and necessary co-factors. Analyze the reaction products by HPLC-MS to detect the formation of the pyranone backbone.

-

For the O-methyltransferase assay: Incubate the purified enzyme with the hydroxylated pyranone precursor (which may need to be chemically synthesized or produced by the PKS in a separate reaction) and SAM. Monitor the formation of the methylated product over time.

Quantitative Data Summary

As the specific pathway for 3-methoxypyran-4-one is not yet elucidated, no direct quantitative data such as enzyme kinetics or reaction yields are available. However, for the purpose of experimental design, researchers can refer to data from characterized fungal PKS and O-methyltransferase systems.

| Parameter | Typical Range for Fungal NR-PKS | Typical Range for Fungal O-Methyltransferases | Reference |

| Substrate Km | 10-100 µM (for Acetyl/Malonyl-CoA) | 5-50 µM (for SAM and hydroxylated substrate) | General knowledge from enzymology |

| Product Titer | µg/L to mg/L in native producers | - | [15] |

| (in heterologous hosts) | Can range from undetectable to g/L | - | [14] |

Conclusion and Future Outlook

The biosynthesis of 3-methoxypyran-4-one and its isomers in fungi presents an intriguing area for scientific inquiry. The proposed pathway, centered around a non-reducing polyketide synthase and an O-methyltransferase, provides a robust and testable hypothesis. The experimental workflows outlined in this guide offer a clear roadmap for researchers to identify the responsible biosynthetic gene cluster and characterize its constituent enzymes.

Elucidation of this pathway will not only fill a gap in our understanding of fungal secondary metabolism but also open avenues for the bio-engineering of novel pyranone derivatives. By manipulating the PKS and tailoring enzymes, it may be possible to generate a library of new compounds with potentially valuable biological activities for applications in medicine and agriculture. The vast, often silent, biosynthetic potential within fungal genomes suggests that many more novel pyranone structures and their biosynthetic pathways await discovery.[10][16]

References

-

Bayram, Ö., & Braus, G. H. (2012). Coordination of secondary metabolism and development in fungi: The velvet family of regulatory proteins. FEMS Microbiology Reviews, 36(1), 1–24. [Link]

-

Gundesli, M. A., Coton, M., & Coton, E. (2023). Penicillium roqueforti Secondary Metabolites: Biosynthetic Pathways, Gene Clusters, and Bioactivities. Journal of Fungi, 9(9), 920. [Link]

-

Zeilinger, S., et al. (2021). Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities. Frontiers in Microbiology, 12, 723067. [Link]

-

Kato, N., et al. (2023). Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. ACS Chemical Biology, 18(5), 1017–1023. [Link]

-

Staunton, J., & Weissman, K. J. (2001). The polyketide synthase (PKS) of aspyrone biosynthesis: evidence for the enzyme bound intermediates from incorporation studies with N-acetylcysteamine thioesters in intact cells of Aspergillus melleus. Chemical Communications, (21), 2216–2217. [Link]

-

Zhang, Y., et al. (2019). A New Metabolite from the Endophytic Fungus Penicillium citrinum. Natural Product Communications, 14(8). [Link]

-

Malmstrøm, J., Christophersen, C., & Frisvad, J. C. (2000). Secondary metabolites characteristic of Penicillium citrinum, Penicillium steckii and related species. Phytochemistry, 54(3), 301-309. [Link]

-

Nguyen, H. T., et al. (2023). Antimicrobial and Cytotoxic Secondary Metabolites from a Marine-Derived Fungus Penicillium Citrinum VM6. Current Microbiology, 81(1), 32. [Link]

-

Kato, N., et al. (2023). Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. ACS Chemical Biology, 18(5), 1017–1023. [Link]

-

Cox, R. J. (2007). Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules. Journal of Natural Products, 70(11), 1801–1810. [Link]

-

Mikityuk, O. V., et al. (2022). A Secondary Metabolite Secreted by Penicillium citrinum Is Able to Enhance Parastagonospora nodorum Sensitivity to Tebuconazole and Azoxystrobin. Frontiers in Microbiology, 13, 909159. [Link]

-

Ganthi, D., et al. (2022). Screening of secondary metabolites and antioxidant potential of endophytic fungus Penicillium citrinum and host Digitaria bicornis by spectrophotometric and electrochemical methods. Archives of Microbiology, 204(4), 206. [Link]

-

Kumar, S., et al. (2021). Epigenetic Modification: A Key Tool for Secondary Metabolite Production in Microorganisms. Frontiers in Microbiology, 12, 658822. [Link]

-

Rokas, A., et al. (2020). Biosynthetic gene clusters and the evolution of fungal chemodiversity. Nature Reviews Microbiology, 18(2), 81–94. [Link]

-

Yun, K., et al. (2023). Strategies for Natural Product Discovery by Unlocking Cryptic Biosynthetic Gene Clusters in Fungi. International Journal of Molecular Sciences, 24(3), 2085. [Link]

-

Li, Y., et al. (2022). Global Analysis of Natural Products Biosynthetic Diversity Encoded in Fungal Genomes. Journal of Fungi, 8(7), 717. [Link]

-

Stoll, D. A., et al. (2019). Whole-Genome Sequencing of the Fungus Penicillium citrinum Reveals the Biosynthesis Gene Cluster for the Mycotoxin Citrinin. Microbiology Resource Announcements, 8(4), e01429-18. [Link]

-

Kjaerbolling, I., et al. (2018). An interpreted atlas of biosynthetic gene clusters from 1,000 fungal genomes. Nature Chemical Biology, 14(7), 704–711. [Link]

-

Coton, M., et al. (2020). Regulation of Secondary Metabolism in the Penicillium Genus. Toxins, 12(12), 785. [Link]

-

Kozlovsky, A. G., et al. (2025). Respiratory Activity and Biosynthesis of Alkaloids by the Fungus Penicillium citrinum Thom. Applied Biochemistry and Microbiology, 61(2), 156. [Link]

-

Nielsen, J. C., et al. (2017). Physiological characterization of secondary metabolite producing Penicillium cell factories. Fungal Biology and Biotechnology, 4, 14. [Link]

-

Nke, A. C., & Rokas, A. (2023). Predicting fungal secondary metabolite activity from biosynthetic gene cluster data using machine learning. mSystems, 8(4), e00135-23. [Link]

-

Tang, Y., et al. (2015). The molecular steps of citrinin biosynthesis in fungi. Chemical Science, 6(12), 7004–7011. [Link]

-

Simpson, T. J., et al. (2015). The molecular steps of citrinin biosynthesis in fungi. Chemical Science, 6(12), 7004–7011. [Link]

-

Davis, N. D., et al. (1975). Medium-scale production of citrinin by Penicillium citrinum in a semisynthetic medium. Applied Microbiology, 29(1), 118–120. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Secondary metabolites characteristic of Penicillium citrinum, Penicillium steckii and related species. | Semantic Scholar [semanticscholar.org]

- 3. Antimicrobial and Cytotoxic Secondary Metabolites from a Marine-Derived Fungus Penicillium Citrinum VM6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biosynthetic gene clusters and the evolution of fungal chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Whole-Genome Sequencing of the Fungus Penicillium citrinum Reveals the Biosynthesis Gene Cluster for the Mycotoxin Citrinin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The molecular steps of citrinin biosynthesis in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Medium-scale production of citrinin by Penicillium citrinum in a semisynthetic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An interpreted atlas of biosynthetic gene clusters from 1,000 fungal genomes - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 3-Methoxypyran-4-one and its Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyran-4-one scaffold is a privileged heterocyclic motif present in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities. Among these, 3-Methoxypyran-4-one and its derivatives are attracting significant interest within the drug discovery and development community. This technical guide provides an in-depth analysis of the known and potential biological activities of this class of compounds, focusing on their synthesis, mechanisms of action, and therapeutic applications. We will explore the causality behind experimental designs for their evaluation and provide detailed protocols for key assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Pyran-4-one Core - A Versatile Pharmacophore

The 4H-pyran-4-one ring system is a core component of many biologically active molecules, including well-known natural products like maltol and kojic acid.[1] The presence of the enone functionality and the oxygen heteroatom imparts unique electronic and structural features that allow for diverse interactions with biological targets. The introduction of a methoxy group at the 3-position can significantly influence the molecule's polarity, metabolic stability, and binding affinity to specific enzymes and receptors, thereby modulating its biological profile. While extensive research has focused on more complex derivatives, understanding the foundational properties of 3-Methoxypyran-4-one is crucial for the rational design of novel therapeutics.

Synthetic Strategies for 4-Pyran-one Derivatives

The synthesis of 4-pyran-one derivatives can be achieved through various routes, with multicomponent reactions being a particularly efficient and atom-economical approach.

One-Pot Multicomponent Synthesis

A common and effective method for synthesizing 4H-pyran derivatives involves a one-pot, three-component reaction. This typically includes an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a source of cyanide (such as malononitrile) in the presence of a base catalyst.[2]

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4H-pyran Derivatives [3]

-

Dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a β-dicarbonyl compound (1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of a suitable base, such as piperidine or N-methylmorpholine (NMM), to the solution.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, collect the solid product by filtration.

-

Wash the collected solid with cold ethanol.

-

If necessary, purify the product further by recrystallization.

This methodology offers several advantages, including operational simplicity, shorter reaction times, and often high yields. The choice of catalyst and solvent can be optimized to improve the efficiency and selectivity of the reaction. For instance, the use of KOH-loaded calcium oxide has been reported as an effective catalyst under solvent-free conditions.[2]

Key Biological Activities of 3-Methoxypyran-4-one Derivatives

While specific biological data for the parent 3-Methoxypyran-4-one is limited in publicly available literature, extensive research on its derivatives has unveiled a broad spectrum of pharmacological activities. These findings provide a strong rationale for further investigation into the therapeutic potential of this chemical class.

Anticancer Activity

Derivatives of 4H-pyran-4-one have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The introduction of different substituents on the pyran-4-one core allows for the fine-tuning of their antiproliferative activity.

Data Presentation: Cytotoxicity of 4H-Pyran-4-one Derivatives

| Compound Class | Specific Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |

| 4H-Pyran | Compound 4d | HCT-116 | Colorectal carcinoma | 75.1 | [1] |

| 4H-Pyran | Compound 4k | HCT-116 | Colorectal carcinoma | 85.88 | [1] |

The mechanism of anticancer action for some pyran-4-one derivatives is believed to involve the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.

Experimental Protocol: MTT Assay for Cell Viability [4]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, replace the medium with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Formazan Formation: Incubate the plates for a few hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan product.

-

Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 500 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves.

Antioxidant Activity

Several pyran-4-one derivatives have exhibited potent free radical scavenging activities. The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[1] It is known that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound formed in the Maillard reaction, contributes to the antioxidant properties of Maillard reaction intermediates.[5] A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity, and it was found that the unstable enol structure in the DDMP moiety is the key factor for its antioxidant activity.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Use a standard antioxidant, such as ascorbic acid or BHT, as a positive control.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Anti-inflammatory Activity

Derivatives of 3-hydroxy-pyridine-4-one, which are structurally related to pyran-4-ones, have demonstrated significant anti-inflammatory effects.[6] The proposed mechanism for this activity is linked to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent.[6] This suggests that 3-Methoxypyran-4-one and its derivatives may also exert anti-inflammatory effects through a similar mechanism.

Future Directions and Conclusion

The diverse biological activities exhibited by derivatives of 3-Methoxypyran-4-one underscore the significant potential of this scaffold in drug discovery. While the parent compound remains underexplored, the promising anticancer, antioxidant, and anti-inflammatory properties of its analogues provide a compelling rationale for further investigation. Future research should focus on:

-

Comprehensive biological screening of 3-Methoxypyran-4-one: To establish a baseline of its intrinsic activity and guide the development of more potent derivatives.

-

Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

Structure-activity relationship (SAR) studies: To systematically explore the impact of various substituents on the pyran-4-one core to optimize potency and selectivity.

-

In vivo efficacy and safety profiling: To translate the promising in vitro findings into potential clinical applications.

References

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). National Institutes of Health. Retrieved from [Link]

-

3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. (n.d.). OECD Existing Chemicals Database. Retrieved from [Link]

-

Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. (2023). National Institutes of Health. Retrieved from [Link]

-

Synthetic routes towards 3 and 4. a) Methyl anthranilate, Cs2CO3,... (n.d.). ResearchGate. Retrieved from [Link]

-

3,4-dihydro-2-methoxy-2H-pyran. (n.d.). PubChem. Retrieved from [Link]

-

3-Methoxy-2-methyl-4H-pyran-4-one. (n.d.). PubChem. Retrieved from [Link]

-

Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. (1997). PubMed. Retrieved from [Link]

-

Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. (2019). ResearchGate. Retrieved from [Link]

-

Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. (2014). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Antioxidant Activity of 3-Methoxyflavones. (2025). ResearchGate. Retrieved from [Link]

-

Anti-Inflammatory Activity of (2-Hydroxy-4-Methoxyphenyl) 2,3,4, 5-Tetrahydropyridazine-3-One,An Aroyl Propionic Acid Derivative. (2016). ResearchGate. Retrieved from [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). MDPI. Retrieved from [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. (2020). PubMed. Retrieved from [Link]

-

Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. (2015). RSC Publishing. Retrieved from [Link]

-

The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (2021). MDPI. Retrieved from [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2022). MDPI. Retrieved from [Link]

-

Synthesis and Antioxidant Activity of 3-Methoxyflavones. (2025). ResearchGate. Retrieved from [Link]

-

Notes - 21 Organic Synthesis. (n.d.). Physics & Maths Tutor. Retrieved from [Link]

-

Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. (2012). National Institutes of Health. Retrieved from [Link]

-

Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb. (2004). PubMed. Retrieved from [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). National Institutes of Health. Retrieved from [Link]

-

Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. (1979). RSC Publishing. Retrieved from [Link]

-

Synthesis, characterization, molecular structure, and computational studies on 4(1H). (2021). Covenant University. Retrieved from [Link]

-

Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven. (2019). Growing Science. Retrieved from [Link]

-

Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. (2022). MDPI. Retrieved from [Link]

-

Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. (2021). Taylor & Francis Online. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. growingscience.com [growingscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the antioxidant properties of pyranone compounds.

The investigation of the antioxidant properties of pyranone compounds requires a multifaceted approach that progresses from fundamental chemical reactivity to biologically relevant cellular responses. This guide outlines a logical workflow, beginning with high-throughput in vitro assays like DPPH, ABTS, and FRAP to establish baseline activity and structure-activity relationships. Subsequently, the use of cell-based models, such as the CAA assay, provides critical information on a compound's efficacy within a physiological context, accounting for bioavailability and metabolism. [28][29] Furthermore, exploring the modulation of key signaling pathways, particularly the Nrf2-ARE system, reveals mechanisms of indirect and potentially more durable antioxidant effects. [8][33]A comprehensive evaluation integrating these diverse methodologies is essential for identifying promising pyranone candidates for further development. The logical next step for lead compounds identified through this framework would be to advance into in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism system. [36][37][38]

References

-

BioIVT. Cell-Based Antioxidant Assays. [Link]

-

Re, R. et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. [Link]

-

El-Sayed, M. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]

-

Cell Biolabs, Inc. Cell Based Exogenous Antioxidant Assay. [Link]

-

BioIVT. Antioxidant Assays. [Link]

-

Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

-

Bouyahya, A. et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Shaw, P., & Chattopadhyay, A. (2020). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants, 9(10), 945. [Link]

-

Taoufiq, B. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts? ResearchGate. [Link]

-

MDPI. Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. [Link]

-

S, S. (2021). In Vitro Antioxidant Assays. Methods in Molecular Biology, 2274, 117–130. [Link]

-

International Journal of Pharmaceutical Sciences and Research. IN-VITRO AND IN-VIVO MODELS FOR ANTIOXIDANT ACTIVITY EVALUATION: A REVIEW. [Link]

-

BioVision Inc. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

-

G-Biosciences. FRAP Antioxidant Assay. [Link]

-

Zen-Bio, Inc. FRAP Antioxidant Assay Kit. [Link]

-

da Costa, M. F. B. et al. (2022). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Food Research International, 157, 111235. [Link]

-

Dojindo Molecular Technologies, Inc. DPPH Antioxidant Assay Kit D678 manual. [Link]

-

G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

-

Bar-Sela, G. et al. (2024). Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. Antioxidants, 13(2), 237. [Link]

-

G-Biosciences. DPPH Antioxidant Assay. [Link]

-

Re, R. et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

-

Li, Y. et al. (2023). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers in Pharmacology, 14, 1157352. [Link]

-

von-der-Heid, M. et al. (2015). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. BioMed Research International, 2015, 839052. [Link]

-

Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. MDPI. [Link]

-

Sharma, A. (2024). Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays. Bosterbio. [Link]

-

Elaasser, M. M. et al. (2015). Antioxidant, antimicrobial, antiviral and antitumor activities of pyranone derivative obtained from Aspergillus candidus. ResearchGate. [Link]

-

ResearchGate. In vivo antioxidant assessment of model screening compounds. [Link]

-

Kawsar, M. H. et al. (2015). In-Vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review. ResearchGate. [Link]

-

Macone, A. et al. (2024). In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. Antioxidants, 13(9), 1103. [Link]

-

Asres, K. et al. (2017). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. Ethiopian Journal of Health Development, 31(2). [Link]

-

InVivo Biosystems. Reliable Antioxidant Capacity Study For Compound Efficacy Testing. [Link]

-

ResearchGate. γ-Pyranone Derivatives and Other Constituents from Erigeron annuus. [Link]

-

Sharma, K. et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]

-

Al-Warhi, T. et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4627. [Link]

-

Adebayo, O. C. et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 26(23), 7247. [Link]

-

ResearchGate. 2-Pyrones possessing antimicrobial and cytotoxic activities. [Link]

-

ResearchGate. Antioxidant activity of dihydropyrano[3,2-b]pyran derivatives. [Link]

-

de Peña, M. P. et al. (2011). Oxidative formation and structural characterisation of new α-pyranone (lactone) compounds of non-oxonium nature originated from fruit anthocyanins. Food Chemistry, 127(3), 1084–1092. [Link]

-

Gîrbea, C. S. et al. (2024). Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. Antioxidants, 14(1), 1. [Link]

-

Royal Society of Chemistry. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. [Link]

-

Frontiers. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. [Link]

-

MDPI. Pyranine as Probe to Assess Antioxidant Activity of Free and Peptide Tryptophan and Tyrosine Residues Towards Peroxyl Radicals. [Link]

-

ScienceScholar. Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

Sources

- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]

- 7. bioivt.com [bioivt.com]

- 8. mdpi.com [mdpi.com]

- 9. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 19. assaygenie.com [assaygenie.com]

- 20. ultimatetreat.com.au [ultimatetreat.com.au]

- 21. cellbiolabs.com [cellbiolabs.com]

- 22. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. bioivt.com [bioivt.com]

- 26. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 27. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 29. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Promise of 3-Methoxypyran-4-one Analogs in Oncology: A Technical Guide for Drug Discovery

Abstract

The quest for novel, efficacious, and selective anticancer agents is a paramount objective in modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 3-Methoxypyran-4-one scaffold has emerged as a privileged structure, demonstrating significant potential for the development of next-generation oncology therapeutics. This technical guide provides an in-depth exploration of the anticancer promise of 3-Methoxypyran-4-one analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will navigate the synthesis, mechanism of action, structure-activity relationships, and preclinical evaluation of these compelling molecules, underpinned by field-proven insights and detailed experimental protocols to empower your research endeavors.

Introduction: The Rationale for Targeting the 3-Methoxypyran-4-one Core

The 3-Methoxypyran-4-one core, a derivative of naturally occurring compounds like maltol and kojic acid, presents a unique combination of chemical features that make it an attractive starting point for anticancer drug design.[1] The presence of the methoxy group and the pyran-4-one ring system imparts specific electronic and steric properties that can be fine-tuned to achieve selective interactions with biological targets within cancer cells. The inherent bioactivity of related natural products, which exhibit a range of biological effects including cytotoxic and antitumor activities, provides a strong rationale for the exploration of their synthetic analogs.[1]

The strategic advantage of this scaffold lies in its synthetic tractability, allowing for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties. By exploring the chemical space around the 3-Methoxypyran-4-one core, we can unlock novel therapeutic agents with the potential to overcome the limitations of current cancer therapies.

Deciphering the Anticancer Mechanism of Action

The anticancer activity of 3-Methoxypyran-4-one analogs is often multifaceted, involving the modulation of several key signaling pathways that are dysregulated in cancer. While the precise mechanisms can vary depending on the specific analog and the cancer cell type, a growing body of evidence points towards the induction of apoptosis and the disruption of cell cycle progression as primary modes of action.

Induction of Apoptosis: The Primary Execution Pathway

A hallmark of many effective anticancer agents is their ability to trigger programmed cell death, or apoptosis, in malignant cells. Several studies on structurally related compounds, such as methoxyflavones and other pyran derivatives, have demonstrated that these molecules can initiate apoptosis through both the intrinsic and extrinsic pathways.[2][3]

Key Apoptotic Events Triggered by 3-Methoxypyran-4-one Analogs (Hypothesized):

-

Increased Reactive Oxygen Species (ROS) Production: The generation of ROS can lead to oxidative stress, damaging cellular components and triggering the intrinsic apoptotic pathway.[4][5]

-

Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors like cytochrome c.

-

Caspase Activation: The released factors activate a cascade of caspases, the executioner enzymes of apoptosis, leading to the systematic dismantling of the cell.[5][6] In silico studies on related compounds suggest that caspase 8 may be a key player in this process.[6][7]

Diagram: Hypothesized Apoptotic Pathway

Caption: Hypothesized intrinsic apoptotic pathway induced by 3-Methoxypyran-4-one analogs.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, 3-Methoxypyran-4-one analogs can also arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. This effect is often observed in the G2/M phase of the cell cycle.[8][9] By halting cell cycle progression, these compounds provide an opportunity for DNA repair mechanisms to be activated or for the cell to be directed towards apoptosis.

Synthetic Strategies and Structure-Activity Relationship (SAR)

The rational design of potent and selective 3-Methoxypyran-4-one analogs hinges on a thorough understanding of their structure-activity relationships. Systematic modifications to the core scaffold can have a profound impact on their biological activity.

General Synthetic Approaches

The synthesis of 3-Methoxypyran-4-one analogs typically involves multi-step reaction sequences. A common starting material is kojic acid or maltol, which can be chemically modified to introduce the desired substituents.

Example Synthetic Pathway (Conceptual):

-

Protection of Hydroxyl Groups: The hydroxyl groups of the starting material (e.g., kojic acid) are often protected to prevent unwanted side reactions.

-

Introduction of the Methoxy Group: The methoxy group is introduced at the 3-position through a methylation reaction.

-

Functionalization at Other Positions: The other positions on the pyran-4-one ring can be functionalized through various reactions, such as condensation, substitution, or coupling reactions, to introduce diverse chemical moieties.[7][10]

-

Deprotection: The protecting groups are removed in the final step to yield the target 3-Methoxypyran-4-one analog.

Key Insights from Structure-Activity Relationship (SAR) Studies

While specific SAR data for 3-Methoxypyran-4-one analogs is still emerging, valuable insights can be gleaned from studies on structurally similar compounds like methoxyflavones and other heterocyclic systems.[2][11][12][13]

-

Role of the Methoxy Group: The position and number of methoxy groups can significantly influence cytotoxic activity.[2][11][12] In many cases, the presence of a methoxy group enhances lipophilicity, which can improve cell membrane permeability.[2][13] However, excessive lipophilicity can also lead to poor aqueous solubility and reduced bioavailability.[2][13]

-

Substitution on the Pyran Ring: The introduction of different substituents on the pyran ring can modulate the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.

-

Aromatic Substituents: The presence of substituted aryl groups can significantly impact anticancer activity. For instance, the nature and position of substituents on a phenyl ring attached to the core structure can influence potency and selectivity.[7][10][14]

Table 1: Hypothetical Structure-Activity Relationship Summary

| Modification | Position | Effect on Anticancer Activity | Rationale |

| Addition of a second methoxy group | C5 or C6 | May increase or decrease activity | Altered lipophilicity and target binding |

| Introduction of a halogen | C2 or C5 | Often enhances activity | Increased lipophilicity and potential for halogen bonding |

| Addition of a bulky aromatic group | C2 | Can increase potency | Potential for additional π-π stacking interactions with the target |

| Replacement of methoxy with ethoxy | C3 | May slightly decrease activity | Steric hindrance may affect target binding |

Preclinical Evaluation: A Step-by-Step Guide

A robust preclinical evaluation pipeline is essential to identify and advance the most promising 3-Methoxypyran-4-one analogs. This process typically involves a series of in vitro and in vivo assays to assess their anticancer activity, mechanism of action, and preliminary safety profile.

In Vitro Assays: The Initial Screening Funnel

In vitro assays provide a rapid and cost-effective way to screen a library of compounds and identify those with significant anticancer activity.

Diagram: In Vitro Screening Workflow

Caption: A typical workflow for the in vitro screening of anticancer compounds.

Objective: To determine the concentration of the analog that inhibits the growth of cancer cells by 50% (IC50).

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 3-Methoxypyran-4-one analog for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Objective: To quantify the percentage of apoptotic cells after treatment with the analog.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cancer cells with the analog at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells: Early apoptotic cells

-

Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells

-

Objective: To determine the effect of the analog on cell cycle distribution.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Treat cancer cells with the analog at its IC50 concentration for a specific duration (e.g., 24 hours).

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The 3-Methoxypyran-4-one scaffold represents a fertile ground for the discovery of novel anticancer agents. The insights gathered from related compound classes, coupled with the detailed experimental protocols provided in this guide, offer a robust framework for advancing research in this exciting area. Future efforts should focus on the synthesis and screening of diverse libraries of 3-Methoxypyran-4-one analogs to build a comprehensive structure-activity relationship database. Further mechanistic studies are also warranted to elucidate the specific molecular targets of the most promising compounds. Through a synergistic approach combining rational drug design, rigorous preclinical evaluation, and a deep understanding of cancer biology, the full therapeutic potential of 3-Methoxypyran-4-one analogs can be realized, paving the way for the development of innovative and effective cancer therapies.

References

-

Al-Omair, M. A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]

-

Mutalib, M. A., et al. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 29(2), 346. [Link]

-

El-Sayed, N. N. E., et al. (2021). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. RSC Advances, 11(48), 30283-30301. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(15), 4992. [Link]

-

Ashourpour, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(2), 336-348. [Link]

-

Perużyńska, M., et al. (2022). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. International Journal of Molecular Sciences, 23(21), 13354. [Link]

-

Tan, M. L., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(9), 1339. [Link]

-

Gudipudi, G., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Medicinal Chemistry, 15(4), 1017-1033. [Link]

-

Al-Omair, M. A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]